![molecular formula C26H18N4O6 B2471524 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-32-2](/img/no-structure.png)

5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

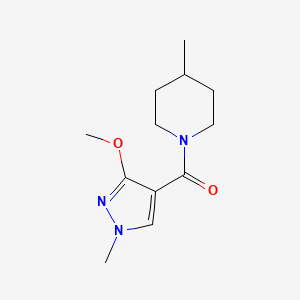

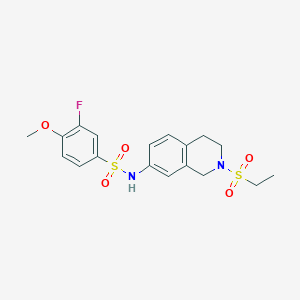

5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H18N4O6 and its molecular weight is 482.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Characterization

Compounds with structural similarities to the queried chemical have been evaluated for their affinity at specific receptors and for their pharmacological profile. For example, derivatives of quinazoline and oxadiazole have been explored for their potential as AMPA receptor antagonists, showing potent effects in binding assays and functional activity tests. Such studies underscore their relevance in addressing neurological disorders and their potential in developing anticonvulsant therapies (Catarzi et al., 2010).

Antitumor and Antimicrobial Activities

Research has also been directed towards synthesizing novel bioactive analogs bearing oxadiazole moieties to test their antitumor activity. These efforts have led to the identification of compounds exhibiting significant potency against a variety of cancer cell lines, thereby highlighting their potential as chemotherapeutic agents (Maftei et al., 2013). Additionally, some derivatives have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Gupta et al., 2008).

Herbicidal Applications

The exploration of quinazoline derivatives extends into the agricultural sector as well, where they have been investigated for their herbicidal efficacy. Notably, some studies have focused on synthesizing triketone-containing quinazoline-2,4-diones, revealing compounds with promising herbicidal activity against a range of weed species. This research indicates the potential of such compounds in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).

Vibrational Spectroscopic Studies

Further studies have employed vibrational spectroscopy to analyze the molecular structure and properties of quinazoline derivatives, aiming to better understand their chemical behavior and potential applications in medicinal chemistry. These investigations provide valuable insights into the electronic structure and interaction mechanisms at the molecular level (Sebastian et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide to yield the final product.", "Starting Materials": [ "2-phenylacetyl chloride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and DMF to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole.", "Step 2: Reaction of 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide in methanol to yield the final product, 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione." ] } | |

Numéro CAS |

894932-32-2 |

Formule moléculaire |

C26H18N4O6 |

Poids moléculaire |

482.452 |

Nom IUPAC |

5-phenacyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |

InChI |

InChI=1S/C26H18N4O6/c31-20(16-7-3-1-4-8-16)13-29-19-12-22-21(34-15-35-22)11-18(19)25(32)30(26(29)33)14-23-27-24(28-36-23)17-9-5-2-6-10-17/h1-12H,13-15H2 |

Clé InChI |

ZUPZSSXJLSLXMQ-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)

![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)

![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)